molecular formula C18H15F4N3O2 B2570071 N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide CAS No. 339096-52-5

N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide

Cat. No. B2570071
CAS RN: 339096-52-5
M. Wt: 381.331
InChI Key: XWIROOQODBEMPG-UHFFFAOYSA-N
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Description

N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide, commonly referred to as Difmal, is a chemical compound used in scientific research for its unique properties. Difmal is a malonamide derivative that has been shown to exhibit a range of biochemical and physiological effects in lab experiments. In

Scientific Research Applications

Gelation Properties

A study explored the gelation abilities of malonamides, finding that certain derivatives exhibit different gelling properties. The research highlighted the influence of stereochemistry on the gelling abilities of monoalkyl and dialkyl malonamides, with some derivatives acting as efficient organogelators for various solvents (Jokić et al., 2009).

Building Blocks for Fluorinated Compounds

Another study demonstrated the versatility of 1,1-Bis(dimethylamino)-2,2-difluoroethene as a building block for the preparation of various fluorinated compounds, including difluoroketoacetamides and difluoromethyl enamines, showcasing its utility in synthetic chemistry for creating a diverse range of fluorinated molecules (Xu, López, & Dolbier, 2020).

pH Sensors

Research into mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) derivatives revealed their potential as pH sensors. The study focused on a derivative with a (p-dimethylamino)styryl group, which displayed a significant increase in fluorescence upon protonation, indicating its application as a turn-on pH probe (Jiang et al., 2015).

Synthesis of Polyamides

A study on the polyaddition of 1,1-Bis(dimethylamino)ethylene with diisocyanates highlighted the formation of polyamides bearing bis(dimethylamino)methylenemalonamide groups. These novel polyamides, characterized by their solubility in various organic solvents and ability to crosslink with diacid chloride, underscore their potential in materials science (Kihara, Sugimoto, & Endo, 1999).

Surfactants and Emulsification

The synthesis and characterization of unsymmetrical Gemini surfactants based on malonamide were investigated. These surfactants demonstrated superior foaming and emulsification performance compared to conventional surfactants, suggesting applications in various industrial processes (Mingsha, 2014).

properties

IUPAC Name

N,N'-bis(2,4-difluorophenyl)-2-(dimethylaminomethylidene)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3O2/c1-25(2)9-12(17(26)23-15-5-3-10(19)7-13(15)21)18(27)24-16-6-4-11(20)8-14(16)22/h3-9H,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIROOQODBEMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)NC1=C(C=C(C=C1)F)F)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~,N~3~-bis(2,4-difluorophenyl)-2-[(dimethylamino)methylene]malonamide

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